N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1040691-45-9
VCID: VC2621160
InChI: InChI=1S/C27H33NO3/c1-2-3-4-8-19-29-26-15-11-23(12-16-26)22-28-24-13-17-27(18-14-24)31-21-20-30-25-9-6-5-7-10-25/h5-7,9-18,28H,2-4,8,19-22H2,1H3
SMILES: CCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Molecular Formula: C27H33NO3
Molecular Weight: 419.6 g/mol

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline

CAS No.: 1040691-45-9

Cat. No.: VC2621160

Molecular Formula: C27H33NO3

Molecular Weight: 419.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline - 1040691-45-9

Specification

CAS No. 1040691-45-9
Molecular Formula C27H33NO3
Molecular Weight 419.6 g/mol
IUPAC Name N-[(4-hexoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline
Standard InChI InChI=1S/C27H33NO3/c1-2-3-4-8-19-29-26-15-11-23(12-16-26)22-28-24-13-17-27(18-14-24)31-21-20-30-25-9-6-5-7-10-25/h5-7,9-18,28H,2-4,8,19-22H2,1H3
Standard InChI Key SLWUOIVBIXTFHY-UHFFFAOYSA-N
SMILES CCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Canonical SMILES CCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3

Introduction

Structural Characteristics and Basic Properties

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is a substituted aniline derivative that integrates both hydrophobic and hydrophilic elements within its structure. The compound features a hexyloxy group on the benzyl moiety and a phenoxyethoxy substituent on the aromatic amine. This unique combination creates an amphiphilic molecule with distinct chemical behavior and applications potential.

Molecular Identity

The compound has a molecular formula of C27H33NO3 with a molecular weight of 419.6 g/mol. Its structure can be represented by several standardized notations:

ParameterValue
IUPAC NameN-[(4-hexoxyphenyl)methyl]-4-(2-phenoxyethoxy)aniline
InChIInChI=1S/C27H33NO3/c1-2-3-4-8-19-29-26-15-11-23(12-16-26)22-28-24-13-17-27(18-14-24)31-21-20-30-25-9-6-5-7-10-25/h5-7,9-18,28H,2-4,8,19-22H2,1H3
InChI KeySLWUOIVBIXTFHY-UHFFFAOYSA-N
Canonical SMILESCCCCCCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3
CAS Number1040691-45-9

The molecular structure reveals several key functional groups including an aniline nitrogen, ether linkages, and a hexyl chain, all contributing to its chemical behavior and reactivity profile.

Physicochemical Properties

The compound's unique structure results in distinctive physicochemical properties that influence its behavior in various systems:

  • Solubility: The hexyloxy chain enhances solubility in nonpolar solvents, while the ether linkages provide some affinity for polar environments.

  • Amphiphilic Character: The compound exhibits both hydrophobic (hexyloxy chain) and hydrophilic (ether-oxygen linkages) characteristics.

  • Electronic Properties: The presence of electron-donating groups affects the electron density around the aromatic rings and nitrogen atom, influencing its reactivity in various chemical transformations.

Synthesis Methods and Approaches

The synthesis of N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline typically involves multi-step processes that require careful control of reaction conditions to optimize yield and purity.

Common Synthetic Routes

Several synthetic pathways have been developed to prepare this compound:

Multi-Step Synthesis

One established approach involves:

  • Formation of the hexyloxybenzyl intermediate through the reaction of 4-hexyloxybenzyl chloride with an appropriate base.

  • Coupling of this intermediate with 4-(2-phenoxyethoxy)aniline, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Alternative Methods

Alternative synthetic routes may include:

  • Reductive amination approaches, which have been reported to achieve yields of approximately 92%.

  • Palladium-catalyzed methods that can achieve higher yields (>90%) but require specialized catalysts.

Optimization of Reaction Conditions

Reaction optimization typically focuses on:

  • Catalyst Selection: The choice between copper-based catalysts (e.g., CuCl/KOH) or palladium catalysts significantly impacts yield and selectivity.

  • Solvent Systems: Reactions are often conducted in toluene at elevated temperatures (approximately 100°C).

  • Purification Techniques: Column chromatography using hexane:ethyl acetate (9:1) mixtures is commonly employed to ensure high purity.

Chemical Reactivity and Transformations

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline can participate in various chemical transformations, reflecting its reactive functional groups.

Types of Reactions

The compound can undergo several types of reactions:

Oxidation Reactions

The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions

Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into various reduced forms.

Substitution Reactions

The compound can participate in both nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions employed. Reagents commonly used include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Directing Effects and Selectivity

The electron-donating groups present in the structure (particularly the alkoxy substituents) can act as directing groups in various transformations:

  • The phenoxyethoxy group can function as a directing group in palladium-catalyzed coupling reactions.

  • These directing effects can be leveraged to achieve regioselective functionalization of the aromatic rings.

Structure-Activity Relationships

Understanding the relationship between structural modifications and activity is crucial for optimizing the properties of N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline for specific applications.

Effect of Substituents

Different substituents can significantly alter the compound's properties:

Alkoxy Chain Length Effects

SubstituentEffect on Properties
Hexyloxy vs. MethoxyHexyloxy groups provide weaker electron-donating effects than methoxy due to longer alkyl chains, reducing resonance stabilization of the aniline nitrogen
Heptyloxy vs. HexyloxyLonger alkyl chains improve organic solubility but may reduce crystallinity, complicating purification processes
Branched chains (e.g., ethylhexyloxy)Prioritize thermal stability over solubility

Electronic and Steric Effects

Research Applications

N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline has potential applications across multiple research domains.

Materials Science Applications

The compound's unique amphiphilic properties make it potentially valuable for:

  • Development of liquid crystal materials

  • Applications in organic electronics

  • Potential use in hole-transport materials for perovskite solar cells

Biological Research Tools

The compound may serve as a useful tool in proteomics research:

  • Its ability to bind to specific enzymes or receptors allows investigation of biological pathways

  • Potential use in protein interaction studies

Industrial Applications

In industrial settings, this compound can be utilized in:

  • Synthesis of specialty chemicals

  • Development of materials with tailored functionalities

Analytical Characterization Techniques

Proper characterization of N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline is essential for confirming its identity and purity.

Spectroscopic Methods

Several spectroscopic techniques are employed for structural confirmation:

Nuclear Magnetic Resonance (NMR)

1H NMR spectroscopy typically reveals:

  • Hexyloxy protons at δ 0.8–1.7 ppm

  • Aromatic protons at δ 6.5–7.5 ppm

13C NMR provides complementary structural information confirming substituent connectivity.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) verifies the molecular weight through detection of the [M+H]+ peak matching the calculated mass (±0.001 Da).

Chromatographic Analysis

HPLC analysis is commonly used to confirm purity levels exceeding 98%.

Future Research Directions

Several promising avenues for future research on N-[4-(Hexyloxy)benzyl]-4-(2-phenoxyethoxy)aniline are evident.

Advanced Derivatives Development

Research into structural modifications could yield derivatives with enhanced properties for specific applications:

  • Optimization of substituent patterns for improved biological activity

  • Development of derivatives with tailored electronic properties for materials science applications

Mechanistic Investigations

Further research could elucidate:

  • Detailed mechanisms of action in biological systems

  • Structure-property relationships that govern performance in materials applications

  • Transition state analysis for coupling steps using DFT calculations

Application Optimization

Strategies for improving the compound's performance in specific applications include:

For Hole-Transport Materials in Perovskites

  • Use of dopants such as Li-TFSI or tert-butylpyridine to enhance conductivity

  • Optimization of film morphology through spin-coating at 2000–4000 rpm

  • Device testing using J-V curves under AM1.5G illumination to validate efficiency

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